molecular formula C18H19FN2O3 B170786 Benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate CAS No. 161610-13-5

Benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B170786
CAS No.: 161610-13-5
M. Wt: 330.4 g/mol
InChI Key: MQTSRBZFPZJVIG-UHFFFAOYSA-N
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Description

Benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate is a complex organic compound that features a fluoropyridine moiety, a hydroxypiperidine ring, and a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the fluoropyridine intermediate. One common method involves the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The hydroxypiperidine ring can be synthesized through a series of reactions including cyclization and hydroxylation steps. The final step involves the esterification of the hydroxypiperidine with benzyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of Benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the hydroxypiperidine ring can form additional hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-(2-chloropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate
  • Benzyl 4-(2-bromopyridin-3-yl)-4-hydroxypiperidine-1-carboxylate
  • Benzyl 4-(2-methylpyridin-3-yl)-4-hydroxypiperidine-1-carboxylate

Uniqueness

The presence of the fluorine atom in Benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate imparts unique properties such as increased metabolic stability, enhanced binding affinity to biological targets, and improved pharmacokinetic profiles compared to its chloro, bromo, and methyl analogs .

Properties

IUPAC Name

benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c19-16-15(7-4-10-20-16)18(23)8-11-21(12-9-18)17(22)24-13-14-5-2-1-3-6-14/h1-7,10,23H,8-9,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTSRBZFPZJVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=C(N=CC=C2)F)O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475873
Record name benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161610-13-5
Record name Phenylmethyl 4-(2-fluoro-3-pyridinyl)-4-hydroxy-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161610-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of lithium diisopropylamide (0.31 mol) in 300 mL of anhydrous tetrahydrofuran:hexane at -78° C. was added a solution of 2-fluoropyridine (24.6 mL) in 40 mL of anhydrous tetrahydrofuran. The reaction mixture was allowed to warm to -50° C., cooled back to -74° C. and treated dropwise with a solution of lithium bromide (55.5 g) and 1-benzyloxycarbonyl-4-oxopiperidine (55.5 g) in 300 mL of anhydrous tetrahydrofuran so that the temperature of the reaction mixture remained below -70° C. After the addition was complete, the reaction mixture was allowed to warm to -30° C. and then treated with water. The organic layer was separated and the aqueous layer was extracted with two portions of ether. Combined organic layers were dried and evaporated to afford the crude product. This material was purified by column chromatography to afford the pure product.
Quantity
0.31 mol
Type
reactant
Reaction Step One
Quantity
24.6 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
55.5 g
Type
reactant
Reaction Step Two
Quantity
55.5 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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